4-Bromobenzaldehyde dimethyl acetal
Overview
Description
4-Bromobenzaldehyde dimethyl acetal (4-BBDA) is a versatile organic compound extensively utilized in diverse scientific research fields . This compound consists of a benzene-derived aldehyde with a bromine atom substitution at the 4-position and a dimethyl acetal group attached . It serves multiple roles, functioning as a reagent, catalyst, ligand, and building block for synthesizing various organic compounds .
Synthesis Analysis
4-Bromobenzaldehyde diethyl acetal can be synthesized by reacting 4-bromobenzaldehyde with methanol in the presence of triethylamine and titanium chloride .Molecular Structure Analysis
The molecular formula of 4-Bromobenzaldehyde dimethyl acetal is C9H11BrO2 . The SMILES string representation is COC(OC)c1ccc(Br)cc1 .Chemical Reactions Analysis
In organic synthesis, 4-Bromobenzaldehyde dimethyl acetal serves as a nucleophile, initiating covalent bond formation by reacting with electrophiles . It also finds extensive use in organic synthesis, catalysis, and materials science .Physical And Chemical Properties Analysis
4-Bromobenzaldehyde dimethyl acetal is a colorless liquid that exhibits excellent solubility in numerous organic solvents . It has a molecular weight of 231.09 , a boiling point of 94 °C/3.3 mmHg , and a specific gravity of 1.39 . The refractive index is 1.53 .Scientific Research Applications
Synthesis of Antibiotic Stilbenes
- Application : 4-Bromobenzaldehyde dimethyl acetal is used in the synthesis of antibiotic stilbenes, which have significant antibiotic activity. This involves reductive metalation followed by reaction with suitable electrophiles (Azzena, Idini, & Pilo, 2003).
Stereoselective Opening of Acetals
- Application : Acetals derived from this compound are utilized to prepare optically active secondary alcohols from aldehydes. This process involves unusual mechanisms and can achieve high diastereoselectivities (Guindon et al., 1991).
Investigation in Polarographic Estimation
- Application : It plays a role in the polarographic estimation of certain benzaldehyde derivatives, particularly in the manufacturing of dimethyl terephthalate and purified terephthalic acid (Koshy et al., 1995).
Acetal Dynamic Combinatorial Libraries
- Application : This compound is instrumental in creating dynamic combinatorial libraries (DCLs) used in chemical synthesis, enabling the formation of diverse cyclic and acyclic species (Berkovich-Berger & Lemcoff, 2008).
Acetalization Mechanism Studies
- Application : The acetalization mechanism of related compounds, such as 2-hydroxybenzaldehyde, using halogen acid catalysts, is studied to understand the reaction steps and energy changes involved, which has implications for broader chemical synthesis applications (Yusuf, Roza, & Nasution, 2017).
Intramolecular Nucleophilic Assistance in Acetal Reactions
- Application : Research into the hydrolyses of related acetals, such as 4-aminobutyraldehyde diethyl acetal, provides insights into the reactions of acetals and the absence of significant nucleophilic assistance, which is vital for understanding reaction mechanisms (Anderson & Capon, 1972).
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-(dimethoxymethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFNGPDYMFEHOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350882 | |
Record name | 4-Bromobenzaldehyde dimethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(dimethoxymethyl)benzene | |
CAS RN |
24856-58-4 | |
Record name | 4-Bromobenzaldehyde dimethyl acetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24856-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromobenzaldehyde dimethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(dimethoxymethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-bromo-4-(dimethoxymethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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